Proctolin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Scientific Field: Invertebrate Neuroscience

Application: Proctolin has been studied extensively in the post-genomic era, providing new insights and challenges

Scientific Field: Crustacean Neurophysiology

Scientific Field: Insect Neurophysiology

Application: Proctolin is used in the study of the post-genomic era, providing new insights and challenges

Scientific Field: Entomology

Application: The Proctolin gene and biological effects of Proctolin in the blood-feeding bug, Rhodnius prolixus, have been studied.

Methods: The study involved the cloning of the proctolin cDNA.

Scientific Field: Drosophila Neurophysiology

Application: The physiological and behavioral roles of Proctolin in Drosophila melanogaster have been characterized.

Scientific Field: Crustacean Neurophysiology

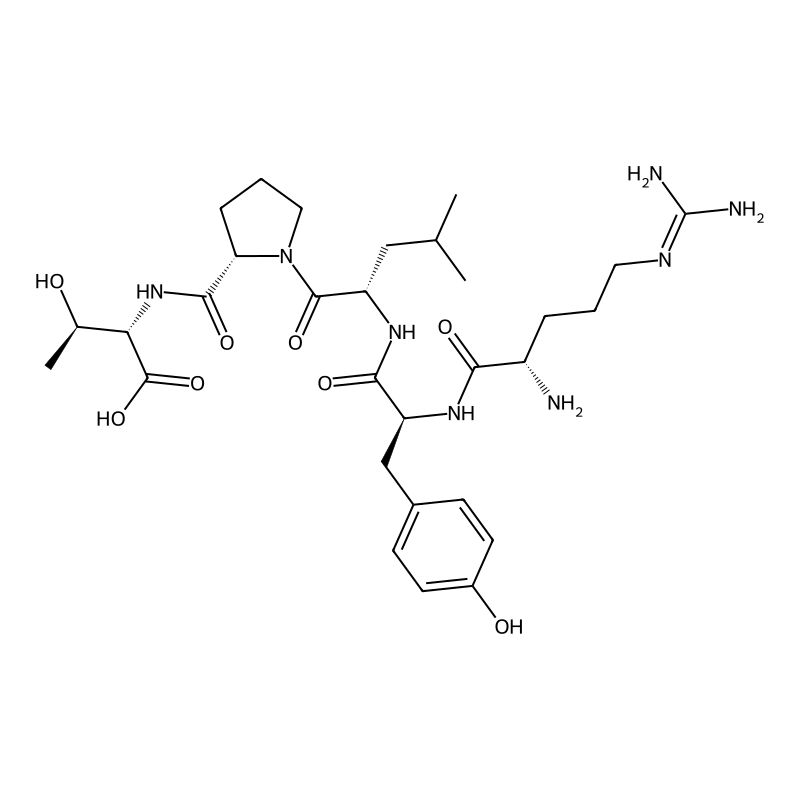

Proctolin is a neuropeptide first identified in 1975 from the cockroach Periplaneta americana. It is a pentapeptide composed of the amino acid sequence Arg-Tyr-Leu-Pro-Thr. This compound is primarily found in insects and crustaceans, where it functions as a neuromodulator, influencing muscle contractions and various physiological processes. Its structure is highly conserved across different species, indicating its fundamental role in biological functions. Proctolin acts not as a classical neurotransmitter but as a neurohormone or neuromodulator, often working alongside other neurotransmitters like glutamate to modulate synaptic transmission .

Proctolin undergoes specific enzymatic reactions for its synthesis and degradation. The synthesis begins with the cleavage of a pre-proprotein encoded by the gene CG7105 in Drosophila melanogaster, producing the active proctolin peptide. Enzymes such as signal peptidases facilitate this cleavage at specific sites surrounding the proctolin sequence .

For degradation, proctolin is broken down by peptidases that cleave the peptide bonds between its amino acids. The initial step involves the cleavage of the Arg-Tyr bond, followed by the Tyr-Leu bond. This degradation process ensures that proctolin does not remain bound to its receptors indefinitely, allowing for regulated physiological responses .

Proctolin exhibits significant biological activities, particularly in muscle contraction and heart rate modulation. It stimulates visceral and skeletal muscle contractions in insects, enhancing movements in various gut regions and reproductive tissues. For example, it increases contractions in the hindgut of Periplaneta americana and modulates oviduct contractions in several species . Additionally, proctolin has been shown to increase heart rates in certain insects, indicating its role in regulating circulatory functions .

Recent studies also suggest that proctolin affects larval behaviors, such as crawling speed and thermal preferences, through its action on specific muscle fibers and neuronal pathways .

The synthesis of proctolin can be achieved through solid-phase peptide synthesis methods. The process typically involves:

- Coupling Amino Acids: Starting with protected amino acids, they are sequentially coupled to form the peptide chain.

- Deprotection: After each coupling step, protective groups are removed to allow for subsequent reactions.

- Cleavage: The final product is cleaved from the resin and purified using techniques like high-performance liquid chromatography (HPLC) to obtain pure proctolin .

Synthetic analogs have also been developed to explore structure-activity relationships and enhance biological efficacy .

Proctolin's unique properties make it a subject of interest in various fields:

- Insect Physiology Research: Understanding its role can help elucidate insect muscle physiology and neurobiology.

- Pest Control: Proctolin analogs are being investigated as potential insecticides due to their ability to affect muscle contractions.

- Biotechnology: Its neuromodulatory effects could be harnessed for developing new therapeutic agents targeting similar pathways in other organisms .

Studies on proctolin interactions focus on its binding to specific receptors, particularly G-protein coupled receptors (GPCRs). The proctolin receptor has been identified in Drosophila melanogaster, where it plays a crucial role in mediating proctolin's effects on muscle contraction and neuronal signaling. Research indicates that varying receptor expression levels can significantly influence physiological outcomes like movement and behavior .

Additionally, proctolin's interactions with other neurotransmitters highlight its modulatory role rather than direct excitatory effects, showcasing its complexity in neurophysiological processes .

Proctolin shares structural similarities with several other neuropeptides found in arthropods. Here are some notable compounds:

| Compound | Structure | Biological Role |

|---|---|---|

| Sulfakinins | Various sequences | Stimulate gut muscles |

| Tachykinins | Varies; often contains Phe | Involved in gut motility |

| Neuropeptide Y | Contains multiple variants | Modulates feeding behavior |

Uniqueness of Proctolin

Proctolin is unique due to its specific pentapeptide structure and its highly conserved nature across various species. Unlike other neuropeptides that may have broader or different roles (e.g., feeding or pain modulation), proctolin primarily influences muscle contraction patterns and heart rates, making it integral to locomotion and digestive processes in insects . Its specialized function as a neuromodulator further distinguishes it from other neuropeptides that may serve more generalized roles within the nervous system.

Immunohistochemical studies have provided detailed mapping of proctolin distribution throughout arthropod central nervous systems, revealing both consistent patterns and species-specific variations in neuronal localization. In Periplaneta americana, proctolin-like immunoreactivity is widely distributed across all ganglia of the central nervous system, with particularly high concentrations in the terminal ganglion and the lowest levels in the cerebral ganglion [1] [2]. The immunoreactive neurons are predominantly located in the tritocerebral lobes of the cerebral ganglion, with cell bodies found in dorsal, ventral, and lateral regions of the ganglia [1].

The cockroach central nervous system demonstrates that proctolin-immunoreactive neurons occur in bilaterally symmetrical pairs with consistent positions from animal to animal, making them potentially identifiable [2] [3]. These neurons exhibit variable staining intensity and consistency, with immunoreactivity confined to neuronal cell bodies and processes rather than glial elements [1] [2]. Dense ramifications of immunoreactive processes and varicosities are detected throughout many ganglia, with immunoreactive processes observed in all interganglionic connectives and numerous ganglionic nerve roots [1].

In Schistocerca nitens, immunocytochemical analysis identified approximately 70 diverse proctolin-staining neurons in the postembryonic ventral nerve cord, representing only about 0.6% of all ganglionic neurons [4] [5]. These include thoracic skeletal motoneurons, a cluster of efferents to the intrinsic muscles of the hindgut, and both inter- and intraganglionic thoracic interneurons [4]. The distribution pattern includes neurons in the protocerebrum associated with the pars intercerebralis and the beta-lobes of the mushroom bodies, as well as tritocerebral neuropil [5].

Drosophila melanogaster exhibits a more restricted but stereotyped population of proctolin-immunoreactive neurons throughout the central nervous system [6]. These neurons include both efferents and interneurons, with proctolin-immunoreactive neuromuscular endings identified on both visceral and skeletal muscle fibers [6]. The medulla and lamina regions of the visual system show significant proctolin receptor immunosignals, suggesting unexpected roles in visual processing [7].

Calliphora erythrocephala demonstrates the most extensive proctolin-like immunoreactive neuron population, with 80-90 neurons in the brain and suboesophageal ganglia, 200-250 neurons innervating the lobula of the optic lobe, 100-130 neurons in thoracic ganglia, and approximately 60 neurons in abdominal ganglia [8]. This species shows particularly notable innervation of the optic lobe, indicating specialized visual system functions [8].

In crustacean systems, Homarus americanus and Cancer borealis display distinct patterns of proctolin-containing projection neurons. Three pairs of proctolin-containing neurons have been identified that innervate the stomatogastric ganglion, including the modulatory proctolin neuron, modulatory commissural neuron 1, and modulatory commissural neuron 7 [9] [10]. Each of these neurons contains unique complements of cotransmitters and elicits distinct motor patterns from the same target network [10].

Peripheral Distribution: Visceral Muscles, Reproductive Organs, and Cardiac Tissue

Proctolin demonstrates extensive peripheral distribution across multiple organ systems, with particularly strong associations with visceral muscles, reproductive tissues, and cardiac structures. In visceral muscle systems, proctolin-like immunoreactivity is consistently associated with hindgut musculature across multiple species [11] [12]. In Rhodnius prolixus, proctolin-induced contractions of the hindgut show dose-dependent responses with thresholds approximately 10^-9 M and maximum effects at 10^-6 M [12]. The peptide results in increased basal tonus in normally quiescent hindgut preparations [12].

Reproductive organ innervation shows remarkable consistency across arthropod species, with proctolin-like immunoreactivity found extensively in both male and female reproductive systems [12] [13]. In female Rhodnius prolixus, immunostained processes are found on lateral and common oviducts, spermatheca, and bursa copulatrix, with notable bipolar neurons expressing proctolin-like immunoreactivity on the lateral margins of the common oviduct and bursa [12]. No immunoreactivity was detected on ovarioles and ovaries [12].

Male reproductive systems demonstrate equally extensive proctolin innervation. In Rhodnius prolixus males, proctolin-like immunoreactivity is found in processes on seminal vesicles and vas deferens, but notably absent from testes [12] [13]. All male accessory glands show proctolin-like immunoreactive processes [12]. The male reproductive system exhibits spontaneous contractile activity with proctolin stimulating dose-dependent increases in contraction frequency with thresholds of approximately 10^-12 M and maximum responses around 10^-8 M [13].

Cardiac tissue represents another major target for proctolin action, with immunoreactivity found along the lateral margins of the heart and on alary muscles [12] [14]. In Rhodnius prolixus, proctolin-like immunoreactivity on the heart is restricted to the most posterior part and projects anteriorly until the posterior part of the most anterior alary muscles [12]. Functional studies demonstrate that proctolin increases heartbeat frequency with thresholds between 10^-10 and 10^-9 M and maximum activity at 10^-7 M [12].

The cardiac effects of proctolin vary between species in terms of rate versus force modulation. In Limulus polyphemus, synthetic proctolin increases the force but not the rate of heart contractions, with a threshold of 3×10^-10 M and ED50 of approximately 10^-10 M [15]. This peptide acts directly on cardiac muscle fibers without affecting the rhythmic electrical activity of the isolated cardiac ganglion [15].

In Cancer borealis, proctolin-like immunoreactivity exhibits partial overlap with putative chemical synapses near large cells of the cardiac ganglion [14] [16]. The immunoreactive projections enter the cardiac ganglion through bilateral anterior nerves and extend throughout the trunk to reach all major cardiac neurons [14].

Skeletal muscle systems also demonstrate proctolin sensitivity, particularly in Drosophila larvae where proctolin acts directly on body-wall muscles to elicit slow, sustained contractions and enhance nerve-evoked contractions [11]. The effects are cell-selective, with larger responses in muscle fibers 4, 12, and 13 compared to fibers 6 and 7 [11]. These contractions require extracellular calcium and are blocked by L-type calcium channel inhibitors [11].

Species-Specific Variations in Proctolin Expression Patterns

Significant species-specific variations exist in proctolin expression patterns across arthropod taxa, reflecting evolutionary adaptations and functional specializations. The number of proctolin-immunoreactive neurons varies dramatically between species, from the small stereotyped population in Drosophila melanogaster to the extensive 240-310 neuron complement in Calliphora erythrocephala [6] [8].

Periplaneta americana exhibits variable staining intensity among proctolin-immunoreactive neurons, with the highest concentrations found in terminal ganglia and the lowest in cerebral ganglia [1] [2]. The bilaterally symmetrical arrangement of neurons with consistent positioning represents a hallmark of this species' organization [2] [3].

Schistocerca nitens demonstrates remarkable developmental stability in proctolin expression, with the map of proctolin expression within the central nervous system not extensively altered during postembryonic life [4] [5]. This species shows approximately 70 proctolin-staining neurons representing only 0.6% of all ganglionic neurons, indicating highly selective expression [4].

Rhodnius prolixus presents unique features including extensive bilateral clusters of neurons throughout the central nervous system and the presence of bipolar peripheral neurons on reproductive organs [12]. This species shows proctolin-like immunoreactivity in all peripheral organs except testes, representing one of the most comprehensive peripheral distributions documented [12].

Drosophila melanogaster exhibits cell-selective muscle action patterns, with proctolin affecting specific muscle fibers differently [11]. The threshold concentration for physiological effects is approximately 10^-9 M, and the species demonstrates specialized receptor distribution in visual system components [7] [17].

Calliphora erythrocephala shows the most extensive central nervous system innervation with notable specialization in optic lobe innervation, including 200-250 proctolin-like immunoreactive neurons in the lobula [8]. This represents a unique adaptation potentially related to visual processing functions [8].

Crustacean species demonstrate distinctive co-transmitter diversity patterns. In Cancer borealis, three different proctolin-containing projection neurons each possess unique complements of cotransmitters, including combinations with gamma-aminobutyric acid and various peptides [10]. This diversity allows for distinct motor pattern generation from the same target network [10].

Homarus americanus exhibits network-dependent expression patterns with proctolin functioning in multiple identified neuronal circuits including serotonergic, dopaminergic, and cholinergic systems [18]. The concentration of proctolin in individual identified neurons ranges from approximately 3 to 25 micromolar [18].

Limulus polyphemus presents evidence for endogenous proctolin-like peptide variants with apparent molecular weights of 700-800 daltons, distinct from the standard 649-dalton proctolin [15]. This endogenous peptide demonstrates similar biological activity but represents a unique evolutionary adaptation [15].

The concentration ranges required for physiological effects also vary significantly between species. While most arthropods respond to proctolin in the nanomolar range, Limulus shows exceptional sensitivity with ED50 values around 10^-10 M [15]. Rhodnius prolixus demonstrates tissue-specific sensitivity ranges from 10^-12 M for reproductive organs to 10^-9 M for cardiac tissue [12] [13].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

Sequence

Wikipedia

Dates

2: Duzzi B, Cajado-Carvalho D, Kuniyoshi AK, Kodama RT, Gozzo FC, Fioramonte M, Tambourgi DV, Portaro FV, Rioli V. [des-Arg(1)]-Proctolin: A novel NEP-like enzyme inhibitor identified in Tityus serrulatus venom. Peptides. 2016 Jun;80:18-24. doi: 10.1016/j.peptides.2015.05.013. Epub 2015 Jun 6. PubMed PMID: 26056922.

3: Orchard I, Lee DH, da Silva R, Lange AB. The Proctolin Gene and Biological Effects of Proctolin in the Blood-Feeding Bug, Rhodnius prolixus. Front Endocrinol (Lausanne). 2011 Oct 21;2:59. doi: 10.3389/fendo.2011.00059. eCollection 2011. PubMed PMID: 22654816; PubMed Central PMCID: PMC3356076.

4: Noronha KF, Lange AB, Osborne RH. Proctolin analogues and a proctolin metabolite as antagonist of the peptide proctolin. Peptides. 1997;18(1):67-72. PubMed PMID: 9114454.

5: Gray AS, Hancock JT, Osborne RH. Proctolin antagonists bind to [(3)H]proctolin binding sites in the locust hindgut. Peptides. 2000 Feb;21(2):189-96. PubMed PMID: 10764944.

6: Hooper SL, Marder E. Modulation of the lobster pyloric rhythm by the peptide proctolin. J Neurosci. 1987 Jul;7(7):2097-112. PubMed PMID: 3612231.

7: Siwicki KK, Beltz BS, Kravitz EA. Proctolin in identified serotonergic, dopaminergic, and cholinergic neurons in the lobster, Homarus americanus. J Neurosci. 1987 Feb;7(2):522-32. PubMed PMID: 2880940.

8: Clark L, Zhang JR, Tobe S, Lange AB. Proctolin: A possible releasing factor in the corpus cardiacum/corpus allatum of the locust. Peptides. 2006 Mar;27(3):559-66. Epub 2005 Nov 22. PubMed PMID: 16309785.

9: Orchard I, Belanger JH, Lange AB. Proctolin: a review with emphasis on insects. J Neurobiol. 1989 Jul;20(5):470-96. Review. PubMed PMID: 2568390.

10: Nwoga J, Bittar EE. Stimulation by proctolin of the ouabain-insensitive sodium efflux in single barnacle muscle fibers. Comp Biochem Physiol C. 1985;81(2):345-50. PubMed PMID: 2861954.

11: Schwarz TL, Lee GM, Siwicki KK, Standaert DG, Kravitz EA. Proctolin in the lobster: the distribution, release, and chemical characterization of a likely neurohormone. J Neurosci. 1984 May;4(5):1300-11. PubMed PMID: 6144736.

12: Golowasch J, Marder E. Proctolin activates an inward current whose voltage dependence is modified by extracellular Ca2+. J Neurosci. 1992 Mar;12(3):810-7. PubMed PMID: 1347561.

13: Noronha KF, Lange AB. Proctolin's role in neurally evoked contractions of the locust oviducts. J Neurobiol. 1997 Aug;33(2):139-50. PubMed PMID: 9240370.

14: Rane SG, Gerlach PH, Wyse GA. Neuromuscular modulation in Limulus by both octopamine and proctolin. J Neurobiol. 1984 May;15(3):207-20. PubMed PMID: 6145754.

15: Siwicki KK, Beltz BS, Schwarz TL, Kravitz EA. Proctolin in the lobster nervous system. Peptides. 1985;6 Suppl 3:393-402. PubMed PMID: 3913916.

16: Taylor CA, Winther AM, Siviter RJ, Shirras AD, Isaac RE, Nässel DR. Identification of a proctolin preprohormone gene (Proct) of Drosophila melanogaster: expression and predicted prohormone processing. J Neurobiol. 2004 Feb 15;58(3):379-91. PubMed PMID: 14750150.

17: Bishop CA, Wine JJ, O'Shea M. Neuropeptide proctolin in postural motoneurons of the crayfish. J Neurosci. 1984 Aug;4(8):2001-9. PubMed PMID: 6206210.

18: Nusbaum MP, Marder E. A modulatory proctolin-containing neuron (MPN). II. State-dependent modulation of rhythmic motor activity. J Neurosci. 1989 May;9(5):1600-7. PubMed PMID: 2566659.

19: Johnson EC, Garczynski SF, Park D, Crim JW, Nassel DR, Taghert PH. Identification and characterization of a G protein-coupled receptor for the neuropeptide proctolin in Drosophilamelanogaster. Proc Natl Acad Sci U S A. 2003 May 13;100(10):6198-203. Epub 2003 May 2. PubMed PMID: 12730362; PubMed Central PMCID: PMC156349.

20: Acevedo LD, Hall WM, Mulloney B. Proctolin and excitation of the crayfish swimmeret system. J Comp Neurol. 1994 Jul 22;345(4):612-27. PubMed PMID: 7962704.